molecular formula C18H16N8S B5614030 2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

Número de catálogo: B5614030
Peso molecular: 376.4 g/mol
Clave InChI: DUTRQVGJYKEYQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is a synthetic chemical hybrid scaffold designed for pharmacological research, particularly in oncology. This compound features a 1,3,5-triazine-2,4-diamine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The 1,3,5-triazine ring is a well-explored scaffold in anticancer agent development . Furthermore, the structure is functionalized with a 5-phenyl-1H-1,2,4-triazole moiety linked via a sulfanylmethyl bridge. The 1,2,4-triazole ring is a significant pharmacophore noted for its wide spectrum of biological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities . The integration of these two heterocyclic systems into a single molecule is a strategy to create novel chemical entities for probing structure-activity relationships (SAR) and multi-target therapies. Researchers can utilize this compound as a key intermediate or lead structure in high-throughput screening campaigns aimed at discovering new inhibitors for enzyme targets such as lysophosphatidic acid acyltransferase beta (LPAAT-β), which is a validated target for anticancer drug development . Its potential antiproliferative properties can be evaluated against various cancer cell lines, including triple-negative breast cancer models . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Propiedades

IUPAC Name

2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8S/c19-16-21-14(22-17(24-16)20-13-9-5-2-6-10-13)11-27-18-23-15(25-26-18)12-7-3-1-4-8-12/h1-10H,11H2,(H,23,25,26)(H3,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTRQVGJYKEYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, purity, and cost-effectiveness. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several biological activities that make it a candidate for pharmaceutical research:

Antimicrobial Activity

Research indicates that derivatives of triazole and triazine possess significant antimicrobial properties. Studies have shown that compounds similar to 2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine demonstrate effectiveness against various bacterial strains and fungi. This antimicrobial activity is attributed to their ability to disrupt cellular processes in microorganisms.

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazole derivatives are known to inhibit certain cancer cell lines by inducing apoptosis or inhibiting proliferation. For instance, studies have reported that similar compounds can modulate signaling pathways involved in cancer progression.

Neuroprotective Effects

Recent studies suggest that compounds containing triazole and triazine structures may act as modulators for G protein-coupled receptors (GPCRs), which are pivotal in neurological functions. This indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have documented the efficacy of compounds with similar structures:

  • Antimicrobial Efficacy : A study published in RSC Advances demonstrated that specific triazole derivatives showed potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Cancer Treatment : Research highlighted in Molecules noted that certain triazole derivatives effectively inhibited cancer cell growth in vitro and in vivo models .
  • Neuroprotection : A patent application described a series of compounds related to the target compound that showed promise in modulating GPCRs linked to neurodegenerative conditions .

Data Tables

Activity Type Compound Structure Efficacy Reference
AntimicrobialTriazole derivativesEffective against resistant bacteria
AnticancerSimilar triazole/triazine compoundsInhibition of cancer cell proliferation
NeuroprotectiveGPCR modulators related to triazole/triazine structuresPotential treatment for neurodegeneration

Mecanismo De Acción

The mechanism of action of 2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,5-triazine-2,4-diamine derivatives. Below is a comparative analysis with key analogues from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents at Position 6 Molecular Formula Key Features
Target Compound [(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl] C₁₉H₁₈N₈S High lipophilicity (due to phenyl-triazole and sulfur); potential for dual H-bonding.
IT1 (6-[4-(benzylideneamino)phenyl]-1,3,5-triazine-2,4-diamine) 4-(benzylideneamino)phenyl C₂₁H₁₈N₆ Planar aromatic substituent; strong π-π interactions with graphene surfaces.
IT2 (6-{4-[(4-dimethylamino)benzylidene]aminophenyl}-1,3,5-triazine-2,4-diamine) 4-[(4-dimethylamino)benzylidene]aminophenyl C₂₃H₂₃N₇ Electron-rich dimethylamino group; enhanced solubility in polar solvents.
IT3 (6-{4-[(4-methoxybenzylidene)amino]phenyl}-1,3,5-triazine-2,4-diamine) 4-[(4-methoxybenzylidene)amino]phenyl C₂₂H₂₀N₆O Methoxy group improves solubility; moderate H-bonding capacity.
N²-(2,4-difluorophenyl)-N⁴-(4-fluorophenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine (354125-47-6) 4-morpholinyl C₁₉H₁₇F₃N₆O Morpholine substituent increases hydrophilicity; fluorophenyl groups enhance metabolic stability.

Key Findings:

Lipophilicity and Solubility :

  • The target compound’s sulfanylmethyl-triazole group likely confers higher lipophilicity compared to IT1–IT3, which have aromatic imine substituents . However, it may exhibit lower solubility in aqueous media than the morpholine-containing analogue (354125-47-6) .

Binding Interactions: The triazole moiety in the target compound could engage in hydrogen bonding (via NH groups) and π-π stacking (via phenyl rings), similar to IT1–IT4’s interactions with graphene surfaces . Fluorinated analogues (e.g., 354125-47-6) may exhibit stronger electronegative interactions but reduced aromatic stacking compared to the non-fluorinated target compound .

Synthetic Accessibility :

  • Synthesis of the target compound likely involves multi-step reactions, including thiol-alkylation (as seen in ’s Scheme 1 for analogous sulfanyl-linked structures) . In contrast, IT1–IT3 are synthesized via Schiff base formation, which is simpler but less versatile for introducing sulfur-based groups .

Research Implications and Gaps

  • Theoretical Studies : highlights the utility of computational models (e.g., graphene interaction studies) to predict the behavior of triazine derivatives. Similar approaches could be applied to the target compound to optimize its electronic properties .
  • Further in vitro studies are warranted.
  • Crystallography : SHELX-based refinement () could resolve the compound’s crystal structure, clarifying conformational preferences of the sulfanylmethyl-triazole group .

Q & A

Basic: What are the key synthetic routes for preparing 2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For triazine derivatives, a common approach is to react 2,4-dichloro-6-phenyl-1,3,5-triazine with amines under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) to install the phenylamino groups . The sulfanylmethyl-triazole moiety is introduced via thiol-ene "click" chemistry or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of sulfur intermediates . Critical parameters include stoichiometric ratios (e.g., 1:1.2 for amine:triazine), solvent polarity (to stabilize intermediates), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization often requires monitoring by TLC and adjusting reaction times (12–24 hours) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Methodological Answer:
Contradictions in NMR or mass spectrometry data may arise from tautomerism (e.g., triazole ring proton shifts) or dynamic molecular conformations. To address this:

  • Perform VT-NMR (Variable Temperature NMR) to observe proton exchange processes and identify dominant tautomers .
  • Use 2D-COSY and HSQC experiments to resolve overlapping signals, particularly for sulfanylmethyl protons and triazine/triazole aromatic systems .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .
  • Employ X-ray crystallography for unambiguous confirmation, as seen in related triazolyl-triazine structures .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts (e.g., desulfurized analogs) .
  • ¹H/¹³C NMR : Focus on diagnostic signals, such as the sulfanylmethyl (–SCH₂–) protons (δ 3.8–4.2 ppm) and triazine/triazole carbons (δ 150–170 ppm) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
  • FT-IR : Identify N–H stretches (triazine-diamine, ~3300 cm⁻¹) and C=S vibrations (triazole-thioether, ~650 cm⁻¹) .

Advanced: How can computational methods predict the reactivity and binding modes of this compound in biological systems?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using the triazine core as a hydrogen-bond acceptor and the triazole-sulfanylmethyl group for hydrophobic pocket insertion .
  • MD Simulations (GROMACS) : Simulate solvation dynamics (explicit water models) to assess stability of sulfanylmethyl linkages under physiological conditions .
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., triazine C2/C4 positions) for predicting metabolic oxidation pathways .
  • ADMET Prediction (SwissADME) : Estimate logP (lipophilicity) and cytochrome P450 interactions to prioritize derivatives for in vitro testing .

Advanced: What methodological considerations are critical for evaluating the environmental fate of this compound in ecological studies?

Methodological Answer:

  • Photodegradation Assays : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 7.4) to simulate sunlight-driven degradation, analyzing breakdown products via LC-MS .
  • Soil Sorption Experiments : Use batch equilibrium methods (OECD Guideline 106) with varying soil organic matter (SOM) levels to determine Kd (sorption coefficient) and assess leaching potential .
  • Ecotoxicology Models : Apply ICE/ECOSAR to predict acute toxicity (LC50/EC50) for aquatic organisms, focusing on triazine-derived metabolites .
  • Longitudinal Field Studies : Design multi-year monitoring (≥5 years) in model ecosystems to track bioaccumulation in biotic compartments (e.g., plant roots, earthworms) .

Basic: What are the stability challenges for this compound under storage or experimental conditions?

Methodological Answer:

  • Hydrolytic Degradation : Store in anhydrous solvents (e.g., DMSO-d6) at –20°C to prevent cleavage of the sulfanylmethyl (–SCH₂–) bond in aqueous media .
  • Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/v) to liquid formulations to inhibit sulfur oxidation .
  • Light Sensitivity : Use amber vials and conduct experiments under low-intensity LED lighting to avoid photodegradation of the triazine core .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with variations in the triazole (e.g., 1H vs. 2H tautomers) and triazine substituents (e.g., electron-withdrawing groups at C6) .
  • Pharmacophore Mapping (MOE) : Identify critical features (e.g., hydrogen-bond donors in the diamine groups) using alignment with known inhibitors .
  • High-Throughput Screening : Test libraries in dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., DHFR), using IC50 values to rank potency .
  • Counter-Screening : Assess selectivity against off-target receptors (e.g., GPCRs) to minimize side effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.